molecular formula C43H84NO8P B12403382 [(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12403382
M. Wt: 779.1 g/mol
InChI Key: SXNXGNVZTLZDHE-VMXKQYCESA-N
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Description

1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine: is a deuterium-labeled phospholipid, commonly referred to as 17:0-18:1 PC-d5 . This compound is a stable isotope, ideal for lipidomics and metabolomics studies. It is used extensively in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine involves the incorporation of deuterium into the phospholipid structure. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of fatty acids at the sn-1 and sn-2 positions. The deuterium labeling is achieved through the use of deuterated reagents during the synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes rigorous quality control measures to maintain the deuterium labeling and the overall integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phospholipids, while reduction may produce reduced forms of the phospholipid .

Scientific Research Applications

Chemistry: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine is used in lipidomics and metabolomics to study lipid profiles and metabolic pathways. Its stable isotope labeling allows for precise quantitation and analysis of lipid species .

Biology: In biological research, this compound is used to investigate cell membrane dynamics, lipid metabolism, and signaling pathways. It helps in understanding the role of phospholipids in cellular processes .

Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of lipid-based drugs. It also aids in the development of lipid-based drug delivery systems .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and nutritional supplements. Its stable isotope labeling ensures consistency and reliability in product formulations .

Mechanism of Action

The mechanism of action of 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The deuterium labeling allows for tracking and quantitation in various biological systems. The compound interacts with specific molecular targets, such as enzymes and receptors, to modulate cellular functions .

Comparison with Similar Compounds

  • 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphocholine
  • 1-heptadecanoyl-2-oleoyl-sn-glycerol(d5)
  • 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphoethanolamine
  • 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphoglycerol

Comparison: 1-heptadecanoyl-2-oleoyl-sn-glycero(d5)-3-phosphocholine is unique due to its specific fatty acid composition and deuterium labeling. Compared to similar compounds, it offers distinct advantages in lipidomics and metabolomics studies, providing precise quantitation and analysis. Its unique structure allows for specific interactions with cellular components, making it a valuable tool in scientific research .

Properties

Molecular Formula

C43H84NO8P

Molecular Weight

779.1 g/mol

IUPAC Name

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1/i39D2,40D2,41D

InChI Key

SXNXGNVZTLZDHE-VMXKQYCESA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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